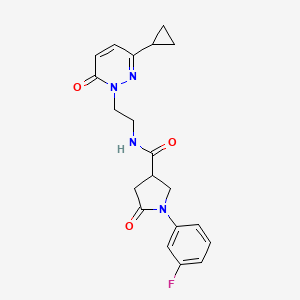

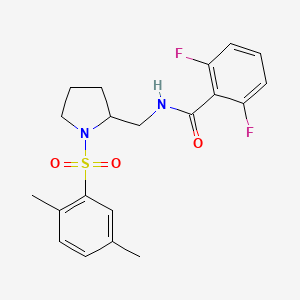

![molecular formula C20H17N3O2S2 B3019426 4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-37-1](/img/structure/B3019426.png)

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolo[4,5-b]pyridines are a class of heterocyclic compounds that incorporate a thiazole ring fused with a pyridine ring . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines often involves the reaction of hydrazonoyl halides with thiazole or thiazolidine derivatives, followed by pyridine annulation . Another method involves the Knoevenagel reaction of 3-benzyl-4-thiazolidine-2-thione with aromatic aldehydes to form an α,β-unsaturated ketone intermediate, which then undergoes a Michael addition and cycloelimination cascade .

Molecular Structure Analysis

The thiazolo[4,5-b]pyridine core structure contains sulfur and nitrogen atoms at specific positions, which can influence its reactivity and biological activity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Chemical Reactions Analysis

The chemical reactions of thiazolo[4,5-b]pyridines can involve various functional groups and can be influenced by the substituents on the thiazole ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-b]pyridine derivatives can vary widely depending on their exact structure and substituents. They often resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

科学的研究の応用

- Thiazolo[3,2-a]pyrimidine derivatives, including those with 2-substituted moieties, have demonstrated high antitumor activity . This suggests that our compound could potentially be explored as an anticancer agent.

- The same thiazolo[3,2-a]pyrimidine derivatives have also exhibited antibacterial effects . This opens up avenues for studying its antibacterial mechanisms and assessing its efficacy against specific bacterial strains.

- The compound has been associated with anti-inflammatory activity . Investigating its impact on inflammatory pathways, cytokines, and immune responses could provide valuable insights.

- Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, serve as promising scaffolds for drug design . Their structural similarity to purine allows modification for specific binding sites.

Antitumor Activity

Antibacterial Properties

Anti-Inflammatory Effects

Drug Design Scaffold

Crystallography and Structural Studies

Organic Electronics and Materials Science

作用機序

Target of Action

The primary target of the compound 4-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα (Phosphoinositide 3-kinase alpha) . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kα, by forming a strong charged interaction with the amino acid Lys802 in PI3Kα . This interaction is facilitated by the electron-deficient aryl group of the compound, which results in a more acidic sulfonamide NH proton . This interaction inhibits the activity of PI3Kα, leading to downstream effects on various cellular processes .

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s strong interaction with pi3kα suggests it may have good bioavailability and effective cellular uptake .

Result of Action

The result of the compound’s action is the inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, making the compound potentially useful in the treatment of conditions characterized by excessive cell growth, such as cancer .

将来の方向性

Thiazolo[4,5-b]pyridines and their derivatives continue to be a focus of research due to their wide range of biological activities and potential for drug development . Future research will likely continue to explore new synthetic methods, investigate their mechanisms of action, and evaluate their potential as therapeutic agents.

特性

IUPAC Name |

4-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-13-5-8-16(9-6-13)27(24,25)23-17-10-7-15(12-14(17)2)19-22-18-4-3-11-21-20(18)26-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUECSFHVUHUMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

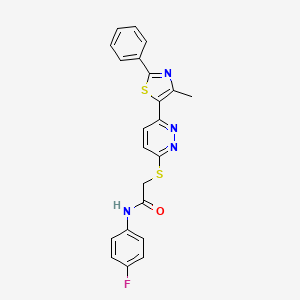

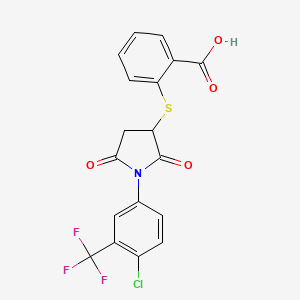

![N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B3019344.png)

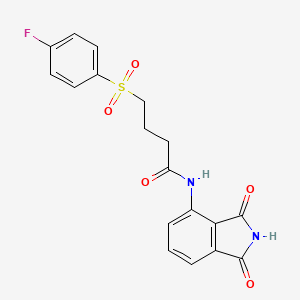

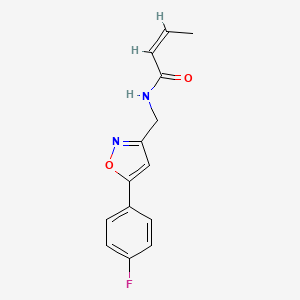

![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)

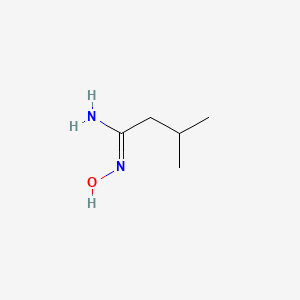

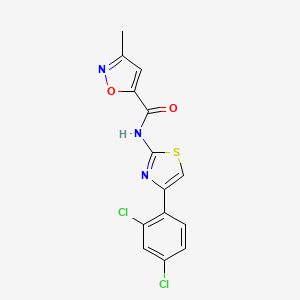

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)